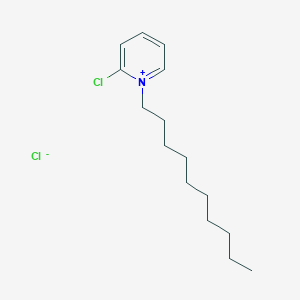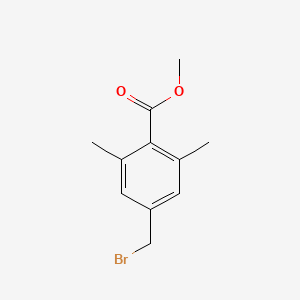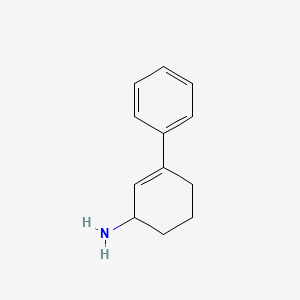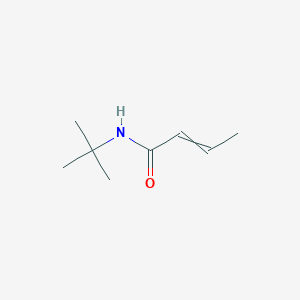
N-tert-Butylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butylbut-2-enamide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is particularly notable for its tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and properties. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-tert-Butylbut-2-enamide can be synthesized through several methods. One common method involves the reaction of nitriles with di-tert-butyl dicarbonate in the presence of a catalyst such as Cu(OTf)2 under solvent-free conditions . Another method uses tert-butyl benzoate with nitriles catalyzed by Zn(ClO4)2·6H2O at 50°C . These methods are efficient and provide high yields of the desired amide.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the Ritter reaction, where tert-butanol reacts with nitriles in the presence of acids . This method is favored for its atomic economy and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: N-tert-Butylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction of this compound using hydride reagents like LiAlH4 results in the formation of amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the amide to nitriles.
Major Products:
Oxidation: Nitriles or carboxylic acids.
Reduction: Amines.
Substitution: Nitriles or other substituted amides.
Wissenschaftliche Forschungsanwendungen
N-tert-Butylbut-2-enamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Wirkmechanismus
The mechanism of action of N-tert-Butylbut-2-enamide involves its interaction with molecular targets through its amide group. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
N-tert-Butylacetamide: Similar in structure but with an acetyl group instead of a butenyl group.
N-tert-Butylbenzamide: Contains a benzyl group, offering different reactivity and applications.
N-tert-Butylformamide: A simpler amide with a formyl group.
Uniqueness: N-tert-Butylbut-2-enamide is unique due to its butenyl group, which provides additional reactivity compared to simpler amides. The presence of the double bond in the butenyl group allows for further functionalization and diverse chemical transformations .
Eigenschaften
CAS-Nummer |
116071-20-6 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
N-tert-butylbut-2-enamide |
InChI |
InChI=1S/C8H15NO/c1-5-6-7(10)9-8(2,3)4/h5-6H,1-4H3,(H,9,10) |
InChI-Schlüssel |
MKNFUPBPNVFSGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





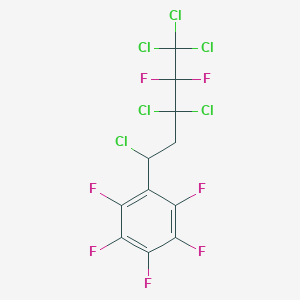
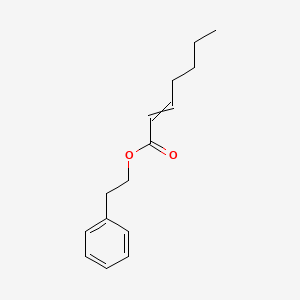
![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)

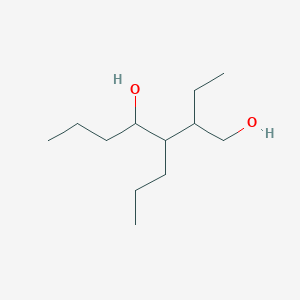
![2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B14307361.png)
